molecular formula C24H22BrN3O5 B1263409 4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide

4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide

Cat. No. B1263409
M. Wt: 512.4 g/mol
InChI Key: SDVDJIZVNFVMLG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NSC 80467 is a novel fused naphthquinone imidazolium derivative known for its role as a DNA damaging agent. It selectively inhibits survivin, a protein that inhibits apoptosis and is overexpressed in many cancers. By preferentially inhibiting DNA synthesis, NSC 80467 induces DNA damage markers such as γH2AX and pKAP1 .

Preparation Methods

The synthesis of NSC 80467 involves the fusion of naphthquinone and imidazolium structures. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques.

Chemical Reactions Analysis

NSC 80467 undergoes several types of chemical reactions, primarily focusing on its role as a DNA damaging agent:

    Oxidation: NSC 80467 can undergo oxidation reactions, leading to the formation of reactive oxygen species that contribute to DNA damage.

    Reduction: The compound may also undergo reduction reactions, although these are less common.

    Substitution: NSC 80467 can participate in substitution reactions, particularly in the presence of nucleophiles.

    Common Reagents and Conditions: The reactions typically involve standard reagents such as oxidizing agents (e.g., hydrogen peroxide) and nucleophiles (e.g., amines). The conditions often include controlled temperatures and pH levels to ensure the desired reaction pathways.

    Major Products: The major products formed from these reactions include various DNA adducts and damaged DNA fragments

Scientific Research Applications

NSC 80467 has several scientific research applications:

Mechanism of Action

NSC 80467 exerts its effects by selectively inhibiting survivin, a protein that prevents apoptosis. By inhibiting survivin, NSC 80467 promotes apoptosis in cancer cells. The compound preferentially inhibits DNA synthesis, leading to the induction of DNA damage markers such as γH2AX and pKAP1. These markers indicate the presence of DNA double-strand breaks and other forms of DNA damage. The DNA damage response is a key pathway involved in the compound’s mechanism of action .

Comparison with Similar Compounds

NSC 80467 is similar to other DNA damaging agents, particularly YM155, another well-characterized survivin suppressant. Both compounds have a similar spectrum of activity against the NCI-60 cell line panel, suppress survivin expression, and induce a DNA damage response. NSC 80467 is unique in its specific chemical structure and its ability to preferentially inhibit DNA synthesis at lower concentrations than those required to inhibit survivin expression .

Similar Compounds

properties

Molecular Formula

C24H22BrN3O5

Molecular Weight

512.4 g/mol

IUPAC Name

2-methyl-1-(2-methylpropyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]benzo[f]benzimidazol-3-ium-4,9-dione;bromide

InChI

InChI=1S/C24H22N3O5.BrH/c1-14(2)12-25-15(3)26(13-20(28)16-8-10-17(11-9-16)27(31)32)22-21(25)23(29)18-6-4-5-7-19(18)24(22)30;/h4-11,14H,12-13H2,1-3H3;1H/q+1;/p-1

InChI Key

SDVDJIZVNFVMLG-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(N1CC(C)C)C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-]

synonyms

NSC 80467
NSC80467

Origin of Product

United States

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